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Abstract
Roselipin 2A, a natural product isolated from the marine fungus Gliocladium roseum KF-1040,

has emerged as a noteworthy inhibitor of Diacylglycerol O-Acyltransferase (DGAT). This

technical guide provides a comprehensive overview of Roselipin 2A, with a particular focus on

its role as a selective inhibitor of DGAT2. The document details its discovery, chemical

properties, and mechanism of action, supported by quantitative data, experimental protocols,

and visual diagrams to facilitate a deeper understanding for researchers, scientists, and

professionals in drug development.

Introduction
Diacylglycerol O-acyltransferase (DGAT) is a crucial enzyme in the final step of triglyceride

synthesis, making it a significant therapeutic target for metabolic disorders such as obesity,

type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Two main isoforms of DGAT,

DGAT1 and DGAT2, have been identified, and developing isoform-selective inhibitors is a key

strategy to minimize off-target effects. Roselipin 2A, a complex glycolipid, has been identified

as a selective inhibitor of DGAT2, offering a promising avenue for the development of novel

therapeutics.
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Roselipin 2A is a member of the roselipin family of compounds, which were first isolated from

the fermentation broth of the marine-derived fungus Gliocladium roseum KF-1040.[1][2] The

roselipin family, including Roselipins 1A, 1B, 2A, and 2B, are characterized as glycolipids

possessing a highly methylated fatty acid backbone modified with mannose and arabinitol

moieties.[3]

Chemical Structure: The core structure of the roselipins is a 2,4,6,8,10,12,14,16,18-

nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid. This fatty acid is modified with a D-

mannose and a D-arabinitol. Roselipin 2A is specifically the 6"-O-acetyl derivative of Roselipin

1A.[2]

Table 1: Physicochemical Properties of Roselipin 2A

Property Value

Molecular Formula C42H74O15

Molecular Weight 819.03 g/mol

Appearance White powder

Solubility

Soluble in Methanol, Chloroform, Acetonitrile,

Acetone, Ethanol, Ethyl Acetate. Insoluble in

Water, Hexane.

Source Gliocladium roseum KF-1040

Role as a DGAT Inhibitor
Roselipin 2A has been demonstrated to be a potent inhibitor of DGAT activity. Initial studies

using rat liver microsomes showed that the roselipin family inhibits DGAT with IC50 values in

the micromolar range.[1]

Isoform Selectivity: A Key Advantage
A pivotal study revealed that roselipins, including Roselipin 2A, selectively inhibit the DGAT2

isoform over DGAT1.[4] This selectivity is a significant advantage in drug development, as

DGAT1 and DGAT2 have distinct physiological roles. Inhibition of DGAT1 is often associated
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with gastrointestinal side effects, making DGAT2 a more attractive therapeutic target for

metabolic diseases.[5]

Table 2: DGAT Inhibition Data for Roselipins

Compound
Enzyme Assay
IC50 (µM) (Rat
Liver Microsomes)

Cell-Based Assay
IC50 (µM)

DGAT Isoform
Selectivity

Roselipin 2A 22[6] 24[6]
Selective for

DGAT2[4]

Roselipin 1A 17[6] 39[6]
Selective for

DGAT2[4]

Roselipin 1B 15[6] 32[6]
Selective for

DGAT2[4]

Roselipin 2B 18[6] 18[6]
Selective for

DGAT2[4]

Note: Specific IC50 values for Roselipin 2A against purified DGAT1 and DGAT2 are not yet

publicly available and represent a key area for future research.

Mechanism of Action
The precise kinetic mechanism of DGAT2 inhibition by Roselipin 2A has not been fully

elucidated. However, structure-activity relationship studies have shown that the arabinitoyl fatty

acid core of the roselipin molecule is essential for its inhibitory activity.[1] Removal of the

mannose group (demannosyl roselipins) retains DGAT inhibitory activity, while removal of the

arabinitol moiety leads to a loss of activity.[1] This suggests that the arabinitoyl fatty acid

portion of the molecule is critical for binding to and inhibiting the DGAT2 enzyme.

The proposed mechanism involves Roselipin 2A binding to the DGAT2 enzyme, thereby

preventing the binding of its substrates, diacylglycerol (DAG) and fatty acyl-CoA, and

consequently blocking the synthesis of triglycerides.

Experimental Protocols
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Isolation and Purification of Roselipin 2A from
Gliocladium roseum KF-1040
The following is a general protocol for the isolation and purification of roselipins, which can be

adapted for the specific isolation of Roselipin 2A.

Fermentation:Gliocladium roseum KF-1040 is cultured in a suitable medium, with the highest

production of roselipins observed in media containing natural seawater.[1]

Solvent Extraction: The fermentation broth is subjected to solvent extraction to isolate the

crude mixture of roselipins.

ODS Column Chromatography: The crude extract is then purified using Octadecyl-silylated

(ODS) silica gel column chromatography.

Preparative HPLC: Final purification of Roselipin 2A is achieved through preparative High-

Performance Liquid Chromatography (HPLC).[1]

DGAT Inhibition Assay (Radiometric Method)
This protocol is based on the widely used radiometric assay for measuring DGAT activity in rat

liver microsomes.

Preparation of Rat Liver Microsomes:

Homogenize fresh or frozen rat liver tissue in an ice-cold buffer (e.g., 0.25 M sucrose, 10

mM Tris-HCl pH 7.4, 1 mM EDTA).

Centrifuge the homogenate at low speed to remove debris.

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the

microsomes.

Resuspend the microsomal pellet in a suitable buffer and determine the protein

concentration.

Enzyme Reaction:
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In a reaction tube, combine the microsomal preparation, a buffer solution (e.g., 100 mM

Tris-HCl, pH 7.5), a source of diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol), and the test

compound (Roselipin 2A) at various concentrations.

Initiate the reaction by adding a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-

CoA).

Incubate the reaction mixture at 37°C for a defined period.

Lipid Extraction and Analysis:

Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

Extract the lipids and separate them using thin-layer chromatography (TLC).

Visualize the triglyceride spot and quantify the incorporated radioactivity using a

scintillation counter.

Data Analysis:

Calculate the DGAT activity as the amount of radiolabeled fatty acyl-CoA incorporated into

triglycerides per unit of time and protein.

Determine the IC50 value of Roselipin 2A by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration.

Cell-Based Triglyceride Synthesis Assay
This assay measures the effect of Roselipin 2A on triglyceride accumulation in a cellular

context, for example, using HepG2 cells.

Cell Culture: Culture HepG2 cells in a suitable medium until they reach the desired

confluency.

Treatment: Treat the cells with varying concentrations of Roselipin 2A for a specified period.

A vehicle control (e.g., DMSO) should be included. To induce triglyceride accumulation, cells

can be incubated with a source of fatty acids, such as oleic acid complexed to bovine serum

albumin.
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Cell Lysis and Triglyceride Quantification:

Lyse the cells to release their contents.

Quantify the total triglyceride content in the cell lysates using a commercially available

triglyceride quantification kit.

Data Analysis:

Normalize the triglyceride levels to the total protein content of the cell lysates.

Determine the effect of Roselipin 2A on cellular triglyceride levels and calculate the IC50

value if applicable.

Visualizations
Signaling Pathway of DGAT2 Inhibition
The following diagram illustrates the central role of DGAT2 in triglyceride synthesis and the

inhibitory effect of Roselipin 2A.
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Caption: DGAT2 catalyzes the final step of triglyceride synthesis.

Experimental Workflow for Roselipin 2A Evaluation
This diagram outlines the key steps involved in the discovery and characterization of Roselipin
2A as a DGAT2 inhibitor.
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Click to download full resolution via product page

Caption: Workflow for Roselipin 2A discovery and evaluation.

Conclusion and Future Directions
Roselipin 2A stands out as a promising natural product with selective inhibitory activity against

DGAT2. Its unique chemical structure and potent biological activity make it an excellent

candidate for further investigation in the development of novel therapies for metabolic

diseases.

Future research should focus on:

Determining the precise kinetic mechanism of DGAT2 inhibition by Roselipin 2A.

Elucidating the specific binding site of Roselipin 2A on the DGAT2 enzyme through

structural biology studies.

Conducting in vivo studies to evaluate the efficacy and safety of Roselipin 2A in animal

models of metabolic disease.

Optimizing the structure of Roselipin 2A through medicinal chemistry to enhance its

potency, selectivity, and pharmacokinetic properties.

This in-depth technical guide provides a solid foundation for researchers and drug development

professionals to understand the potential of Roselipin 2A as a selective DGAT2 inhibitor and to

guide future research in this exciting area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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